molecular formula C17H21N5O2S2 B4612208 N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-azepanecarbothioamide

N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-azepanecarbothioamide

Cat. No.: B4612208
M. Wt: 391.5 g/mol
InChI Key: CLNPZJPRBZRSNI-UHFFFAOYSA-N
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Description

N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-azepanecarbothioamide is a useful research compound. Its molecular formula is C17H21N5O2S2 and its molecular weight is 391.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.11366728 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumoral Activity

Research has demonstrated that related N-phenylpyrrolecarbothioamides, obtained from base catalyzed intramolecular cyclization, exhibited inhibitory effects on the growth of a wide range of cancer cell lines. These compounds showed potential as antitumoral agents, generally inhibiting cancer cell growth at low concentrations (Cocco, Congiu, & Onnis, 2003).

Nonlinear Optical Materials

Studies on azo sulfonamide chromophores, including a derivative similar to N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-azepanecarbothioamide, have been used as active nonlinear optical (NLO) materials. These materials showed promising results in the formation of diffraction grating, with significant potential in the development of optical and photonic devices (Kucharski, Ortyl, Janik, & Ahmadi-kandjani, 2010).

Heterocyclic Synthesis

The compound has been utilized in the synthesis of novel heterocyclic structures, such as thienopyridines and other fused derivatives, showcasing its versatility as a precursor in organic synthesis. This synthesis approach opens avenues for creating new compounds with potential biological and chemical applications (Harb, Hussein, & Mousa, 2006).

Antimicrobial Evaluation

Novel pyrazolopyrimidine ring systems containing the phenylsulfonyl moiety, related to the target compound, have been synthesized and evaluated for antimicrobial activities. These studies found that certain derivatives showed activity exceeding that of reference drugs, indicating the compound's potential in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

Crystal Structures and Molecular Interactions

Research into the crystal structures and interactions of pyrimethamine derivatives, which share a similar pyrimidinyl component, has shed light on the structural dynamics and hydrogen bonding motifs in these compounds. Such insights are crucial for designing compounds with tailored properties for specific applications (Balasubramani, Muthiah, & Lynch, 2007).

Properties

IUPAC Name

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]azepane-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S2/c23-26(24,21-16-18-10-5-11-19-16)15-8-6-14(7-9-15)20-17(25)22-12-3-1-2-4-13-22/h5-11H,1-4,12-13H2,(H,20,25)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNPZJPRBZRSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.